7-Methyloctan-3-one

Description

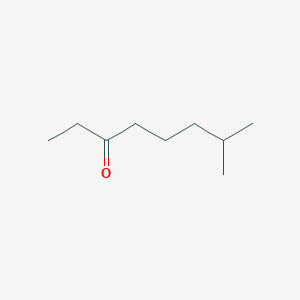

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPXLLKTJMWBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278593 | |

| Record name | 7-methyloctan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-57-1 | |

| Record name | 7-Methyl-3-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8342 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methyloctan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyloctan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Methyloctan 3 One

Chemo-selective Synthetic Routes to 7-Methyloctan-3-one

Chemo-selectivity in the synthesis of this compound is crucial for achieving high yields and purity by directing the reaction to the desired functional group transformation while avoiding side reactions.

Strategies for Carbon-Carbon Bond Formation in Ketone Synthesis

The construction of the carbon skeleton of ketones like this compound relies heavily on effective carbon-carbon bond-forming reactions. organic-chemistry.org A primary method involves the use of organometallic reagents, such as Grignard reagents, which are powerful nucleophiles. mnstate.edubyjus.com

A common strategy for synthesizing ketones is the reaction of an organometallic reagent with an aldehyde, followed by oxidation of the resulting secondary alcohol. organic-chemistry.org For instance, the synthesis of this compound could conceptually involve the reaction of a propyl Grignard reagent with 5-methylhexanal. The intermediate secondary alcohol, 7-methyloctan-3-ol, would then be oxidized to the target ketone.

Grignard reagents (RMgX) are formed by reacting an alkyl halide with magnesium metal. mnstate.edu These reagents are highly reactive and can add to the carbonyl carbon of aldehydes and ketones. organicchemistrytutor.com The reaction of a Grignard reagent with an ester can also produce ketones, but the reaction is prone to a second addition, yielding a tertiary alcohol. byjus.com To circumvent this, the use of organocadmium reagents, prepared from Grignard reagents and cadmium chloride, can be employed. These are less reactive and typically stop at the ketone stage when reacted with acyl chlorides. For example, the reaction of isopentylcadmium with propionyl chloride would be a plausible route to this compound. orgsyn.org

Another approach involves the "soft enolization" of a simpler ketone followed by acylation. organic-chemistry.org This method uses a Lewis acid like magnesium bromide etherate to facilitate the formation of an enolate under mild conditions, which then reacts with an acylating agent. organic-chemistry.org This strategy offers high efficiency and functional group tolerance. organic-chemistry.org

| Reaction Type | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|

| Grignard Reaction with Aldehyde | Propylmagnesium bromide + 5-Methylhexanal | 7-Methyloctan-3-ol (intermediate) | Forms a secondary alcohol, requires subsequent oxidation. organic-chemistry.org |

| Organocadmium Reaction | Isopentylcadmium + Propionyl chloride | This compound | Less reactive than Grignard, stops at the ketone. orgsyn.org |

| Soft Enolization and Acylation | A simpler ketone + Acylating agent | 1,3-Diketone (if starting with a ketone) | Mild conditions, high functional group tolerance. organic-chemistry.org |

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is a significant challenge in the synthesis of chiral molecules like (S)- or (R)-7-methyloctan-3-one. Asymmetric synthesis aims to produce a single enantiomer or diastereomer. du.ac.in This can be accomplished by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. du.ac.in

For ketones with a stereocenter, such as this compound (chiral at the C7 position), introducing chirality can be achieved through various means. One approach is to use a chiral precursor that already contains the desired stereocenter. Alternatively, asymmetric hydrogenation or reduction of a prochiral precursor can establish the stereocenter with high enantioselectivity. ajchem-b.com Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, are highly effective for this purpose. ajchem-b.com

In the context of this compound, if a related α,β-unsaturated ketone were available, asymmetric conjugate addition of a methyl group using a chiral copper catalyst could establish the stereocenter at the 7-position. Another strategy involves the asymmetric alkylation of an enolate derived from a simpler ketone, using a chiral phase-transfer catalyst or a chiral auxiliary. du.ac.in

The choice of strategy depends on the availability of starting materials and the desired level of enantiomeric purity. The enantiomeric excess (e.e.), a measure of the purity of the chiral product, is a critical parameter in asymmetric synthesis. du.ac.in

Precursor Utilization in Targeted this compound Synthesis

The selection of appropriate precursors is fundamental to a successful synthesis. For this compound, a retrosynthetic analysis suggests several potential starting materials. A common precursor for the isoamyl group (containing the 7-methyl moiety) is isoamyl alcohol or isoamyl bromide. orgsyn.orgmolbase.com The propyl ketone portion can be derived from propionaldehyde (B47417) or propionyl chloride.

One specific synthetic route could involve the Grignard reagent prepared from 1-bromo-3-methylbutane (B150244) (isoamyl bromide) and magnesium. This Grignard reagent can then be reacted with propionaldehyde to yield 7-methyloctan-3-ol, which upon oxidation with a reagent like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation, would give this compound.

Alternatively, starting from 7-methyloctanal, a Wittig reaction with ethylidenetriphenylphosphorane could be envisioned to form the corresponding alkene, which could then be subjected to ozonolysis and a reductive workup to yield the ketone, though this is a more complex route. guidechem.com The direct synthesis from commercially available precursors like 7-methyloctan-1-ol is also a viable option, involving oxidation to the aldehyde followed by the addition of an ethyl Grignard reagent and subsequent oxidation of the resulting secondary alcohol. ebi.ac.uk

Biocatalytic and Enzymatic Approaches for this compound and Related Ketones

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. nih.govbioline.org.br Enzymes and whole-cell microbial systems are increasingly used for the synthesis of chiral compounds, including ketones and their alcohol precursors. nih.govrsc.org

Enantioselective Transformations of Ketones and Alcohol Precursors

Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective for the enantioselective reduction of prochiral ketones to chiral alcohols and the kinetic resolution of racemic alcohols. mdpi.commdpi.com These enzymes often exhibit high enantioselectivity, producing alcohols with excellent enantiomeric excess. mdpi.comnih.gov

The reduction of a ketone like this compound using a specific KRED could yield either the (S)- or (R)-7-methyloctan-3-ol, depending on the enzyme's stereopreference. rsc.org These enzymatic reactions often require a cofactor, such as NADPH or NADH, which can be regenerated in situ using a secondary enzyme system, for example, a glucose dehydrogenase with glucose as a co-substrate. nih.govacs.org

The Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that can be used for the enantioselective transformation of ketones. d-nb.info These enzymes convert ketones into esters or lactones, and can be used for the kinetic resolution of racemic ketones, yielding both an enantiomerically enriched ketone and an enantiomerically enriched lactone. d-nb.infonih.gov

| Enzyme Class | Transformation | Substrate | Product | Key Advantages |

|---|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric Reduction | Prochiral Ketones | Chiral Alcohols | High enantioselectivity. rsc.org |

| Alcohol Dehydrogenases (ADHs) | Kinetic Resolution | Racemic Alcohols | Enantiopure Alcohol and Ketone | High enantioselectivity. mdpi.com |

| Baeyer-Villiger Monooxygenases (BVMOs) | Kinetic Resolution | Racemic Ketones | Enantiopure Ketone and Lactone | Predictable regioselectivity and high enantioselectivity. d-nb.info |

Microbial Biotransformation Systems for Branched Chain Compounds

Whole-cell biotransformations offer several advantages over using isolated enzymes, including the inherent presence of cofactor regeneration systems and increased enzyme stability. nih.govnih.gov Various microorganisms, including bacteria and yeasts, are capable of performing stereoselective reductions of ketones to produce optically pure alcohols. ajchem-b.comnih.gov

The synthesis of branched-chain compounds can be achieved through microbial metabolic pathways. nih.govnih.gov For example, engineered Escherichia coli has been used for the synthesis of branched-chain β,γ-diols from renewable feedstocks. nih.govresearchgate.net This involves the condensation of branched-chain aldehydes with pyruvate, catalyzed by an acetohydroxyacid synthase, to form α-hydroxyketones, which are then reduced to diols. nih.govnih.gov

Microorganisms can also be used for the Baeyer-Villiger oxidation of ketones. nih.gov For instance, Acinetobacter calcoaceticus has been used for the biotransformation of cyclic ketones. nih.gov The application of microbial systems for the transformation of linear and branched-chain ketones is an active area of research, with the potential to provide sustainable and selective routes to valuable chiral building blocks. jabonline.inresearchgate.net

Enzyme Engineering and Catalytic Optimization in Ketone Synthesis

The synthesis of specific ketones, such as this compound, through biocatalytic routes represents a sophisticated alternative to traditional chemical methods. This approach leverages the inherent selectivity and efficiency of enzymes, which can be further enhanced through protein engineering and process optimization. While direct enzymatic synthesis of this compound is not extensively documented in publicly available research, the principles of enzyme engineering and catalytic optimization for the synthesis of other aliphatic ketones provide a clear framework for how such a synthesis could be achieved. Key enzyme classes, such as ketoreductases (KREDs), lipases, and decarboxylases, are central to these methodologies.

Enzyme engineering, particularly through techniques like site-directed mutagenesis and directed evolution, allows for the modification of enzymes to improve their activity, stability, and substrate specificity. nih.govrsc.org For instance, the active site of an enzyme can be altered to better accommodate non-natural substrates, such as the precursors to this compound. nih.gov This can involve changing key amino acid residues to modify the size, shape, and hydrophobicity of the substrate-binding pocket. mdpi.com

Catalytic optimization is another critical aspect, focusing on creating the ideal reaction environment to maximize enzyme performance. This includes adjusting parameters such as temperature, pH, substrate concentration, and the use of co-solvents or ionic liquids to enhance the solubility of hydrophobic substrates like long-chain aliphatic ketones. dechema-dfi.de Furthermore, the implementation of cofactor regeneration systems is crucial for the industrial viability of redox enzymes like KREDs, which rely on expensive cofactors such as NAD(P)H. mdpi.com

Several biocatalytic strategies are pertinent to the synthesis of aliphatic ketones. One approach is the ketonization of fatty acids or their esters, which can be catalyzed by certain enzymes or whole-cell biocatalysts. kuleuven.beresearchgate.net This process involves the decarboxylative coupling of carboxylic acids to form a ketone. Another strategy involves the use of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, which can catalyze the carboligation of aldehydes to produce α-hydroxy ketones. uni-duesseldorf.de These can then be further transformed into the desired ketone. Additionally, the oxidation of secondary alcohols, the reverse reaction of what KREDs are typically used for, can be a viable route. Engineered KREDs with a preference for the oxidative direction could be employed for this purpose.

The following table summarizes research findings on the enzymatic synthesis of various aliphatic ketones, illustrating the types of enzymes used, the substrates, and the reaction conditions, which could be analogous to a potential synthesis of this compound.

| Enzyme/Catalyst | Substrate(s) | Product | Key Optimization/Engineering Details | Conversion/Yield | Reference |

| Benzaldehyde lyase (BAL) and Benzoylformate decarboxylase (BFD) | Linear aliphatic aldehydes | 2-hydroxy ketones | Asymmetric ligation of aldehydes. | High conversion | researchgate.net |

| Manganese Oxide on Silica (B1680970) | Hexanoic acid | 6-Undecanone | Continuous flow reactor, solvent-free conditions. | Full conversion | researchgate.net |

| Proline-Based Artificial Enzyme and Old Yellow Enzyme 1 (OYE1) | Acetone (B3395972) and various aldehydes | Aliphatic ketones | Tandem catalysis favoring aldol (B89426) condensation. | Not specified | nih.govacs.org |

| Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) and Glucose Dehydrogenase (GDH) | Aliphatic 2-ketones (e.g., 2-octanone) | (R)-2-alcohols | Use of ionic liquid as a solubilizer and a cofactor regeneration system. | Not specified | dechema-dfi.de |

| Engineered Amine Dehydrogenases (AmDHs) | Aliphatic ketones | Chiral primary amines | Site-directed mutagenesis to accept ketone substrates instead of α-keto acids. | High stereoselectivity | nih.govdovepress.com |

Chemical Reactivity and Mechanistic Investigations of 7 Methyloctan 3 One

Reaction Pathways of the Ketone Functional Group in 7-Methyloctan-3-one

The ketone functional group in this compound is the primary site of its chemical reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles. Furthermore, the presence of hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-hydrogens) allows for the formation of enolates, which are key intermediates in many organic reactions.

Nucleophilic Addition Reactions to Ketones

A fundamental reaction of ketones, including this compound, is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol.

The general mechanism for nucleophilic addition to a ketone is as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, which is sp² hybridized and has a trigonal planar geometry. libretexts.org

Intermediate Formation: A tetrahedral alkoxide intermediate is formed, with the carbon now being sp³ hybridized. libretexts.org

Protonation: An acid source in the reaction mixture protonates the alkoxide to give the final alcohol product. libretexts.org

If the two alkyl groups attached to the carbonyl carbon are different, as is the case with this compound, the addition of a nucleophile can create a new chiral center. This can result in a racemic mixture of stereoisomers, although the stereochemical outcome can be influenced by various factors. libretexts.org

Alpha-Hydrogen Reactivity and Enolate Chemistry of this compound

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-carbons) in this compound exhibit acidic properties. libretexts.org This is due to the ability of the carbonyl group to stabilize the resulting conjugate base, known as an enolate, through resonance. The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom. libretexts.orgmasterorganicchemistry.com

The formation of an enolate is a crucial step in many reactions of ketones. The acidity of α-hydrogens in ketones (pKa ~19-21) allows for their removal by a strong base to form the enolate. libretexts.org Common bases used for this purpose include sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA). libretexts.org

This compound is an unsymmetrical ketone, meaning it has two different α-carbons (C-2 and C-4). Deprotonation can occur at either of these positions, leading to the formation of two different enolates. The enolate formed by removing a proton from the less substituted α-carbon (C-2) is known as the kinetic enolate, as it is formed faster. The enolate resulting from the deprotonation of the more substituted α-carbon (C-4) is the thermodynamic enolate, as it is more stable. stackexchange.com

Stereoselectivity and Regioselectivity in this compound Reactions

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In reactions involving this compound, which is a chiral molecule, the creation of a new stereocenter can lead to diastereomers. The stereochemical outcome of such reactions is often influenced by the reaction mechanism and the steric hindrance around the reaction center. For instance, in nucleophilic addition reactions, the approach of the nucleophile to the planar carbonyl group can be influenced by the existing stereocenter at C-7, potentially leading to a preference for one diastereomer.

Regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.com In the context of this compound, this is particularly relevant in enolate formation. As mentioned earlier, the use of different reaction conditions can favor the formation of either the kinetic or the thermodynamic enolate. stackexchange.com This regioselective enolate formation is critical in directing the outcome of subsequent reactions, such as aldol (B89426) condensations or alkylations. For example, using a bulky, strong base like LDA at low temperatures will favor the formation of the less sterically hindered kinetic enolate at C-2. stackexchange.com Conversely, using a weaker base at higher temperatures allows for equilibrium to be established, favoring the more stable thermodynamic enolate at C-4. stackexchange.com

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The rates and outcomes of chemical reactions involving this compound are governed by the principles of kinetics and thermodynamics.

Reaction Kinetics deals with the speed of chemical reactions. In the context of this compound, the rate of a reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. For instance, nucleophilic addition reactions to the ketone are often first-order with respect to the ketone and the nucleophile. pressbooks.pub The rate-determining step in many of these reactions is the initial attack of the nucleophile on the carbonyl carbon. pressbooks.pub

Thermodynamic Considerations determine the position of equilibrium and the relative stability of reactants and products. In the formation of enolates from this compound, the thermodynamic product is the more substituted and therefore more stable enolate. stackexchange.com However, under kinetic control, the less stable but more rapidly formed enolate is the major product. stackexchange.com

An example illustrating these principles is the intramolecular aldol condensation of a related dione, 3-methyloctane-2,7-dione. stackexchange.com Under thermodynamic control (using a weak base), all possible enolates can form. However, the reaction favors the formation of a five-membered ring, which is generally more stable than a seven-membered ring. Furthermore, the subsequent elimination of water to form a conjugated system drives the reaction towards the thermodynamically most stable product. stackexchange.com

Below is a table summarizing some of the calculated thermodynamic properties of this compound. chemeo.com

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -106.46 | kJ/mol | Joback Calculated Property |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -346.95 | kJ/mol | Joback Calculated Property |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 17.14 | kJ/mol | Joback Calculated Property |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 41.99 | kJ/mol | Joback Calculated Property |

Natural Occurrence and Biosynthetic Pathways of 7 Methyloctan 3 One

Occurrence in Biological Systems and Natural Products

7-Methyloctan-3-one is a naturally occurring ketone that has been identified in a limited number of biological systems. biosynth.com Its presence is often associated with chemical signaling and communication. Research has identified this compound in the fur of the arctic fox (Vulpes lagopus) and has shown it to be a pheromone in certain species of ants (Formicidae). biosynth.com The compound is also noted to be found in reindeer (Rangifer tarandus). biosynth.com While classified as a natural product, its distribution appears to be specialized rather than widespread. biosynth.comcymitquimica.com

Table 1: Documented Natural Occurrence of this compound

| Biological System | Family/Species | Context/Note |

|---|---|---|

| Arctic Fox | Vulpes lagopus | Identified in fur. biosynth.com |

| Ants | Formicidae | Functions as a pheromone. biosynth.com |

Elucidation of Biosynthetic Precursors and Pathways

The biosynthesis of this compound is rooted in fatty acid metabolism, specifically pathways that accommodate branched-chain structures. The formation of this ketone involves the selection of specific precursor molecules and a series of enzymatic reactions that build and modify the carbon skeleton.

The fundamental pathway for producing the carbon backbone of this compound is de novo fatty acid synthesis (FAS). nih.gov This process typically starts with an acetyl-CoA primer and sequentially adds two-carbon units from malonyl-CoA. nih.govnih.gov However, to create a branched structure like the (ω-1) methyl group in this compound (a methyl group on the second-to-last carbon), a branched-chain starter unit must be used instead of acetyl-CoA. osti.gov

These branched starter units are often derived from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. beilstein-journals.orgnih.gov For an (ω-1) branch, as seen in this compound, the precursor is typically leucine, which is converted into isovaleryl-CoA. beilstein-journals.org This starter unit is then elongated through the FAS or polyketide synthase (PKS) machinery, which adds malonyl-CoA units to build the carbon chain. nih.govbeilstein-journals.org The synthesis of the C9 backbone of this compound would thus involve the condensation of an isovaleryl-CoA starter unit with two successive malonyl-CoA extender units.

Table 2: Precursors for Branched-Chain Fatty Acid Synthesis

| Amino Acid Precursor | Resulting Starter Unit (Acyl-CoA) | Branch Type |

|---|---|---|

| Leucine | Isovaleryl-CoA | (ω-1) "iso" |

| Isoleucine | 2-Methylbutyryl-CoA | (ω-2) "anteiso" |

The formation of a ketone from a fatty acid precursor involves several key enzymatic steps, primarily orchestrated by polyketide synthases (PKSs) or a modified fatty acid synthase system. nih.govrsc.org

Chain Assembly by Synthases : Type I modular PKSs are multi-domain enzymes that assemble diverse carbon chains. nih.gov An acyltransferase (AT) domain selects the appropriate starter unit (e.g., isovaleryl-CoA) and extender unit (malonyl-CoA). nih.govrsc.org The growing chain is passed between catalytic domains that perform condensation, reduction, and dehydration reactions. nih.gov

Formation of a β-Keto Intermediate : The core chemistry of FAS and PKS pathways generates a β-ketoacyl intermediate (a 3-oxoacyl intermediate) attached to an acyl carrier protein (ACP) or Coenzyme A. nih.govnih.gov In standard fatty acid synthesis, this ketone is fully reduced to a saturated acyl chain.

Ketone Formation via Decarboxylation : To form a methyl ketone, the β-ketoacyl-CoA intermediate is hydrolyzed by a thioesterase to release a β-keto fatty acid. nih.gov This β-keto acid is then decarboxylated, releasing CO2 and yielding the final ketone. nih.govacs.org For a non-methyl ketone like this compound (an ethyl ketone), the process involves the interception of a 3-oxo-acyl elongation intermediate, which is then decarboxylated to form the final product. nih.gov Engineered hybrid PKSs have demonstrated the ability to produce various short-chain ethyl and methyl ketones by combining specific enzyme domains that control the starter and extender units. nih.gov

Table 3: Key Enzyme Classes in Branched Ketone Biosynthesis

| Enzyme/Domain Class | Function |

|---|---|

| Acyltransferase (AT) | Selects and loads starter and extender units (e.g., isovaleryl-CoA, malonyl-CoA). nih.govrsc.org |

| β-Ketoacyl Synthase (KS) | Catalyzes the carbon-carbon bond-forming condensation reaction. nih.govnih.gov |

| Thioesterase (TE) | Hydrolyzes the completed acyl chain from the ACP/CoA anchor, often releasing a β-keto acid. nih.gov |

| Decarboxylase | Removes the carboxyl group from the β-keto acid to form the final ketone and CO2. nih.govacs.org |

Fatty Acid Biosynthesis and Branched Chain Alkane Formation

Microbial Metabolism and Exometabolome Studies Related to this compound

The study of microbial volatile organic compounds, or the exometabolome, provides insight into the metabolic capabilities of microorganisms and can reveal the production of compounds like this compound. researchgate.net While direct microbial production of this compound is not extensively documented, studies on related compounds and pathways are informative.

Research on the actinomycete Micromonospora aurantiaca has identified a diverse array of volatile fatty acid methyl esters (FAMEs) in its headspace, including numerous (ω-1)-methyl branched compounds. beilstein-journals.org Specifically, the detection of 7-methyloctanoic acid was confirmed through feeding experiments with isotopically labeled leucine. beilstein-journals.org The presence of this C9 branched fatty acid is a strong indicator of the existence of the necessary biosynthetic machinery and precursors to produce this compound, as the fatty acid is the direct precursor to the corresponding ketone via oxidation and decarboxylation steps.

Furthermore, microbial consortia are known to metabolize related compounds through pathways like β-oxidation. ebi.ac.uk Studies on the biodegradation of phthalates, for instance, show that bacterial consortia can break down complex branched molecules into smaller components, demonstrating the presence of robust metabolic pathways for processing such chemical structures. ebi.ac.uk The comprehensive analysis of the microbial exometabolome, often using techniques like comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-ToFMS), is a powerful tool for linking specific metabolites to the metabolic processes of microorganisms under defined growth conditions. researchgate.net

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 7-methyloctanoic acid |

| Acetyl-CoA |

| Diisononyl phthalate |

| Isobutyryl-CoA |

| Isovaleryl-CoA |

| Leucine |

| Isoleucine |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Valine |

Environmental Fate and Degradation Mechanisms of 7 Methyloctan 3 One

Abiotic Degradation Pathways of 7-Methyloctan-3-one in Environmental Matrices

Abiotic degradation involves non-biological chemical transformations. For this compound, the most significant abiotic pathways are atmospheric, involving photolytic and oxidative reactions, while hydrolytic degradation is minimal.

Ketones, including this compound, are generally stable against hydrolysis under typical environmental pH and temperature conditions. msu.eduquora.com In aqueous solutions, ketones exist in equilibrium with their corresponding geminal diol (hydrate), but for simple aliphatic ketones, this equilibrium strongly favors the ketone form. quora.com The reaction is readily reversible, and the formation of the ketone from the diol is favored. msu.edu Consequently, hydrolysis is not considered a significant degradation pathway for this compound in aquatic or soil environments.

The primary abiotic degradation pathways for this compound occur in the atmosphere. As a volatile organic compound (VOC), it is subject to photolysis and oxidation, primarily by hydroxyl (OH) radicals.

Photolysis: Aliphatic ketones can absorb ultraviolet (UV) radiation in the actinic region (wavelengths >290 nm), which can lead to their photolysis. noaa.govcopernicus.org The absorption is due to the n → π* electronic transition of the carbonyl group. noaa.govresearchgate.net Photolysis is a potentially significant source of HOx (OH + HO₂) radicals in the upper troposphere and represents a notable atmospheric removal process for ketones. noaa.govresearchgate.net The rate of photolysis is dependent on factors like temperature and the quantum yield of the specific ketone. noaa.govresearchgate.net For many aliphatic ketones, photolysis is considered a dominant atmospheric removal pathway alongside oxidation. copernicus.org

Oxidative Transformations: The most significant atmospheric degradation process for aliphatic ketones is their reaction with hydroxyl (OH) radicals, the primary atmospheric oxidant or "detergent". nih.govacs.org The reaction proceeds mainly through the abstraction of a hydrogen atom from the carbon skeleton. nih.govresearchgate.net

The general mechanism for the OH-radical initiated oxidation of a ketone is as follows:

H-atom abstraction: An OH radical abstracts a hydrogen atom from a C-H bond, forming water and an alkyl radical. For ketones, abstraction is most likely to occur at the α- or β-positions relative to the carbonyl group. researchgate.netresearchgate.net

Radical reactions: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

Further degradation: The peroxy radical can undergo further reactions, leading to the formation of various smaller, oxygenated products, including other carbonyls like formaldehyde, acetaldehyde, and acetone (B3395972). researchgate.net

Studies on ketones structurally similar to this compound, such as 4-methyl-2-pentanone, have determined atmospheric lifetimes with respect to OH radical reaction on the order of a few days, indicating this is a major sink for such compounds. copernicus.orgresearchgate.net

Hydrolytic Degradation Mechanisms

Biotic Degradation of this compound by Microorganisms

Biotic degradation by microorganisms is a crucial pathway for the removal of this compound from soil and water environments. Bacteria have evolved sophisticated metabolic pathways to utilize ketones as carbon and energy sources under both aerobic and anaerobic conditions.

A diverse range of bacteria can degrade ketones. Genera such as Pseudomonas, Rhodococcus, and Mycobacterium are frequently implicated in aerobic degradation, while denitrifying bacteria (e.g., relatives of Pseudomonas), sulfate-reducing bacteria (e.g., Desulfococcus, Desulfosarcina), and phototrophic bacteria are known to degrade ketones anaerobically. nih.govmicrobiologyresearch.orgmicrobiologyresearch.orgnih.govnih.gov

Two primary metabolic pathways for ketone degradation have been extensively studied:

Aerobic Baeyer-Villiger Oxidation: In the presence of oxygen, a common strategy is the use of Baeyer-Villiger monooxygenases (BVMOs). nih.govacs.orgresearchgate.net These flavin-dependent enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. researchgate.netmdpi.com This ester is then hydrolyzed by esterases into an alcohol and a carboxylic acid, which are readily assimilated into central metabolism. acs.org This pathway is known for its broad substrate range, encompassing linear, cyclic, and substituted ketones. researchgate.netmdpi.com

Anaerobic Carboxylation: In the absence of oxygen, many anaerobic bacteria activate ketones via carboxylation. nih.govkarger.comkarger.com This reaction, catalyzed by enzymes like acetone carboxylase, adds a carboxyl group to the ketone, typically forming a β-keto acid. nih.govkarger.com For example, acetone is carboxylated to acetoacetate. microbiologyresearch.orgkarger.com The resulting β-keto acid is then activated to its coenzyme A (CoA) thioester and cleaved, yielding acetyl-CoA molecules that enter central metabolic pathways. nih.govkarger.com This ATP-dependent mechanism has been confirmed in various denitrifying and sulfate-reducing bacteria for the degradation of acetone and other higher ketones. microbiologyresearch.orgmicrobiologyresearch.org Some sulfate-reducers may use an alternative pathway involving formylation and isomerization. nih.gov

Interactive Table: Microorganisms and Pathways in Ketone Degradation

| Microbial Group | Representative Genera | Degradation Condition | Key Metabolic Pathway | References |

| Aerobic Bacteria | Rhodococcus, Pseudomonas | Aerobic | Baeyer-Villiger Oxidation | nih.govacs.org |

| Aerobic Bacteria | Mycobacterium | Aerobic | Subterminal Oxidation | |

| Denitrifying Bacteria | Pseudomonas-related | Anaerobic | Carboxylation | microbiologyresearch.orgmicrobiologyresearch.org |

| Sulfate-Reducing Bacteria | Desulfococcus, Desulfosarcina | Anaerobic | Carboxylation / Formylation | nih.govkarger.com |

| Phototrophic Bacteria | Various | Anaerobic | Carboxylation | nih.govkarger.com |

The specific metabolites of this compound biodegradation depend on the metabolic pathway employed.

From Baeyer-Villiger Oxidation (Aerobic): The enzymatic insertion of oxygen can occur on either side of the carbonyl group. This would result in one of two possible esters. Subsequent hydrolysis would yield an alcohol and a carboxylic acid.

Pathway A: Forms ethyl 6-methylheptanoate (B3257691), which hydrolyzes to ethanol and 6-methylheptanoic acid .

Pathway B: Forms pentyl propanoate (specifically the 2-methylpentyl isomer), which hydrolyzes to propanoic acid and 6-methyl-2-heptanol .

From Reduction: A common initial transformation is the reduction of the ketone group to a secondary alcohol, yielding 7-methyloctan-3-ol .

From Anaerobic Carboxylation: The initial product would be a β-keto acid . Subsequent thiolytic cleavage would produce acetyl-CoA and a branched-chain acyl-CoA.

From Atmospheric Oxidation: Degradation initiated by OH radicals leads to fragmentation, producing smaller, stable carbonyl compounds such as formaldehyde , acetaldehyde , acetone , and 2-butanone . researchgate.net

Interactive Table: Potential Biodegradation Metabolites of this compound

| Degradation Pathway | Initial Metabolite(s) | Subsequent Metabolite(s) | References |

| Aerobic (Baeyer-Villiger) | Ethyl 6-methylheptanoate or 2-Methylpentyl propanoate | Ethanol, 6-Methylheptanoic acid, Propanoic acid, 6-Methyl-2-heptanol | acs.orgresearchgate.net |

| Reduction | 7-Methyloctan-3-ol | - | |

| Anaerobic Carboxylation | β-keto acid derivative | Acetyl-CoA, Branched-chain acyl-CoA | nih.govkarger.com |

| Atmospheric Oxidation | Peroxy radicals | Formaldehyde, Acetaldehyde, Acetone, 2-Butanone | researchgate.net |

As established, the primary anaerobic degradation mechanism for ketones is carboxylation, an ATP-dependent process that adds a carboxyl group to the molecule, making it susceptible to thiolytic cleavage. nih.govmicrobiologyresearch.orgkarger.com This is a widespread strategy among diverse anaerobic bacteria. microbiologyresearch.orgkarger.com An alternative mechanism observed in some sulfate-reducing bacteria involves the formylation of the ketone to a branched-chain CoA-ester, which is then isomerized and oxidized. nih.gov

Monitoring in situ anaerobic degradation relies on the detection of specific biomarkers. These can be categorized as metabolic or genetic.

Interactive Table: Anaerobic Degradation and Associated Biomarkers

| Feature | Description | Examples / Key Genes | References |

| Primary Mechanism | Carboxylation of the ketone to a β-keto acid, followed by thiolytic cleavage. | Acetone → Acetoacetate | nih.govmicrobiologyresearch.orgkarger.com |

| Alternative Mechanism | Formylation to a CoA-ester, followed by isomerization and oxidation (in some sulfate-reducers). | Acetone → 2-hydroxyisobutyryl-CoA | nih.gov |

| Metabolic Biomarkers | Pathway-specific intermediates indicating active degradation. | Benzylsuccinate, 2-Naphthoic acid | nih.govnih.gov |

| Genetic Biomarkers | Genes encoding key enzymes for hydrocarbon activation. | bssA (toluene), assA (alkanes) | acs.orgresearchgate.net |

Identification of Biodegradation Metabolites

Environmental Persistence and Transformation Kinetics

The environmental persistence of this compound is determined by the rates of its transformation in various environmental compartments. These kinetics are influenced by the compound's structure, particularly its branched alkyl chain and ketone functional group.

Atmospheric Degradation:

In the atmosphere, the primary degradation mechanism for aliphatic ketones is indirect photolysis through reactions with hydroxyl (OH) radicals. epa.gov The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For comparison, the atmospheric half-life of a C12 branched ketone due to hydroxyl radical attack is calculated to be approximately 7 hours. epa.gov Aliphatic ketones can absorb visible light, suggesting that direct photolysis may also contribute to their degradation in the environment. epa.gov

Aquatic and Soil Degradation:

In aquatic and soil environments, biodegradation is the principal transformation process. However, the rate can be influenced by the compound's structure. Branched alkanes, which are structurally related to this compound, are generally more resistant to biodegradation than their linear counterparts. bioline.org.brresearchgate.net For instance, studies on C12 branched ketones indicate they are not readily biodegradable. epa.gov The BIOWIN model predicts that the ultimate biodegradability of a representative C12 branched ketone would take weeks, while primary biodegradation might occur in days to weeks. epa.gov

Hydrolysis is not expected to be a significant transformation pathway for this compound in aquatic environments due to the general stability of the ketone functional group to this reaction. epa.gov

The following tables provide an overview of the expected environmental persistence and transformation kinetics of this compound, based on data from analogous compounds.

Table 1: Estimated Environmental Half-Life of this compound and Analogous Compounds

| Environmental Compartment | Degradation Process | Analog Compound | Estimated Half-Life | Reference |

| Air | Indirect Photolysis (OH radicals) | C12 Branched Ketones | ~7 hours | epa.gov |

| Water | Biodegradation (Ultimate) | C12 Branched Ketones | Weeks | epa.gov |

| Water | Biodegradation (Primary) | C12 Branched Ketones | Days to Weeks | epa.gov |

| Soil | Biodegradation | C9-C17 Aliphatic Hydrocarbons | 39.61 - 19.80 days | researchgate.net |

Table 2: Biodegradation Data for Analogous Compounds

| Compound | Test Type | Inoculum | Duration | Degradation | Classification | Reference |

| C8 Ketone Fraction | Ready Biodegradability | Bacteria | 28 days | 59.8% | Not readily biodegradable | epa.gov |

| C9-C15 Aliphatic Hydrocarbons | Soil Microcosm | Indigenous Soil Microorganisms | Not Specified | 50% loss (fertilized plots) | Biodegradable | science.gov |

| C8-C40 Aliphatic Hydrocarbons | Crude Oil Contaminated Soil | Bacterial Consortium | 45 days | 93.2% | Biodegradable | nih.gov |

Advanced Analytical Methodologies for 7 Methyloctan 3 One Research

Spectroscopic Characterization Techniques

Spectroscopy is a powerful tool for elucidating the molecular structure of compounds by examining the interaction of matter with electromagnetic radiation. numberanalytics.com Different spectroscopic techniques provide complementary information about the atomic composition, connectivity, and functional groups within a molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds like 7-methyloctan-3-one. numberanalytics.com It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. numberanalytics.com The resulting spectrum provides a wealth of information regarding the number and types of nuclei, their connectivity, and their spatial arrangement. numberanalytics.comnih.gov

For this compound, ¹H NMR spectroscopy would reveal distinct signals for the protons in different chemical environments. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing information about adjacent groups. For instance, the methyl protons of the ethyl group would appear as a triplet, while the methylene (B1212753) protons would be a quartet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. nih.gov Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of the carbonyl carbon (C=O) is particularly characteristic, appearing significantly downfield.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons. core.ac.uk Furthermore, stereochemical aspects, such as the configuration of the chiral center at C7, can be investigated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy or by using chiral derivatizing agents. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) |

| C1 | 0.91 | 13.9 | Triplet |

| C2 | 2.42 | 35.8 | Quartet |

| C3 | - | 211.5 | - |

| C4 | 2.38 | 42.9 | Triplet |

| C5 | 1.55 | 23.5 | Multiplet |

| C6 | 1.25 | 34.1 | Multiplet |

| C7 | 1.50 | 32.7 | Multiplet |

| C8 (CH₃) | 0.88 | 22.5 | Doublet |

| C9 (CH₃) | 0.88 | 22.5 | Doublet |

Note: Predicted values are for illustrative purposes and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (142.24 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The energetic molecular ions can break apart into smaller, characteristic fragment ions. libretexts.org In ketones like this compound, a common fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. This would lead to the formation of acylium ions. For this compound, two primary α-cleavage fragments would be expected: [CH₃CH₂CO]⁺ (m/z 57) and [CH₃CH(CH₃)CH₂CH₂CH₂CO]⁺ (m/z 113). The relative abundance of these fragments can help confirm the structure. Another significant fragmentation process is the McLafferty rearrangement, which can occur in carbonyl compounds with a γ-hydrogen.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.14305 | 134.6 |

| [M+Na]⁺ | 165.12499 | 140.5 |

| [M-H]⁻ | 141.12849 | 134.6 |

| [M+NH₄]⁺ | 160.16959 | 156.4 |

| [M+K]⁺ | 181.09893 | 140.3 |

| Data sourced from PubChemLite. uni.lu |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are excellent for identifying the functional groups present in a molecule. bellevuecollege.edurenishaw.com Both techniques probe the vibrational modes of molecules, but they are based on different physical principles and often provide complementary information. horiba.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of the bonds. scienceready.com.au For this compound, the most prominent and characteristic absorption in the IR spectrum would be the strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration, typically appearing in the range of 1705-1725 cm⁻¹ for an aliphatic ketone. libretexts.org Other significant absorptions would include the C-H stretching vibrations of the alkyl chain around 2850-3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. libretexts.org

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. renishaw.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. While the C=O stretch is also observable in the Raman spectrum, it is generally weaker than in the IR spectrum. Conversely, the C-C backbone and C-H stretching vibrations often show strong signals in the Raman spectrum. renishaw.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850-3000 | Strong |

| Ketone | C=O stretch | 1705-1725 | Strong, Sharp |

| Alkane | C-H bend | 1350-1470 | Medium |

Chromatographic Separation and Detection Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds like this compound. researchgate.net In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, coiled tube called a column. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. For this compound, a non-polar or semi-polar column would typically be used. The Kovats retention index, a standardized measure of retention, is reported as 1057 on a semi-standard non-polar column. nih.gov

The power of GC is significantly enhanced when it is coupled with a mass spectrometer (GC-MS). dergipark.org.tr As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. phcogj.com This hyphenated technique provides both the retention time from the GC and the mass spectrum from the MS for each component, allowing for highly confident identification of compounds in complex mixtures. dergipark.org.tr

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound. torontech.com In HPLC, a liquid solvent (mobile phase) is used to pass the sample mixture through a column filled with a solid adsorbent material (stationary phase) under high pressure. libretexts.org This allows for the use of much smaller particle sizes for the stationary phase, leading to higher resolution and faster separations compared to traditional column chromatography. libretexts.org

For a relatively non-polar compound like this compound, reversed-phase HPLC is a common choice. libretexts.org In this mode, the stationary phase is non-polar (e.g., silica (B1680970) modified with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. libretexts.org The components are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. Detection is typically achieved using a UV detector, although this may be challenging for this compound due to its weak UV absorbance, or more universal detectors like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). Coupling HPLC with mass spectrometry (HPLC-MS) provides enhanced sensitivity and specificity for detection and identification. libretexts.org

Retention Index Analysis and Chromatographic Fingerprinting

Retention Index (RI) analysis is a critical technique in gas chromatography (GC) for standardizing retention times, thereby facilitating inter-laboratory comparison of results and enhancing the reliability of compound identification. phytochemia.commdpi.com The retention index converts the absolute retention time of a compound into a unitless value by relating it to the retention times of n-alkane standards analyzed under the same chromatographic conditions. phytochemia.com This normalization is crucial because it minimizes variations caused by factors such as column aging, differences in temperature programming, or carrier gas flow rate. phytochemia.com For a given stationary phase, the retention index of a compound is a reproducible characteristic determined by its physicochemical properties and its interaction with the stationary phase. mdpi.com

In the analysis of this compound, the Kovats Retention Index provides a standardized value for its elution behavior on a specific type of GC column. This value is instrumental for its preliminary identification in complex mixtures. The experimentally determined retention index for this compound on a semi-standard non-polar stationary phase has been documented by the NIST Mass Spectrometry Data Center. nih.gov

Table 1: Experimental Retention Index of this compound

| Compound Name | Retention Index | Column Type | Source |

|---|

Quantitative and Qualitative Analytical Approaches for this compound

The analysis of this compound in various matrices relies on both qualitative and quantitative analytical methods, with gas chromatography-mass spectrometry (GC-MS) being the predominant technique.

Qualitative Analysis

Qualitative analysis focuses on the identification and confirmation of the presence of this compound. The primary method for this is GC-MS. In a typical GC-MS analysis, a sample containing the analyte is injected into the gas chromatograph, where it is volatilized and separated from other components based on its boiling point and affinity for the stationary phase. The retention time of the compound is the first piece of identifying information. phytochemia.com

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized (commonly by electron impact), causing it to fragment into a predictable pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The identification of this compound is confirmed by matching both its experimental retention time (or more reliably, its retention index) and its mass spectrum with those of a certified reference standard analyzed under identical conditions, or by comparison with established library data, such as that in the NIST database. phytochemia.commdpi.com

Quantitative Analysis

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. GC-MS is also a powerful tool for quantification, offering high sensitivity and selectivity, which is particularly important when analyzing trace levels of the compound. cranfield.ac.uk

The quantification process typically involves the creation of a calibration curve using a series of external standards containing known concentrations of pure this compound. The peak area of the analyte in the chromatogram is proportional to its concentration. By plotting the peak areas of the standards against their respective concentrations, a linear regression curve is established. The concentration of this compound in an unknown sample can then be calculated by measuring its peak area and interpolating the value from the calibration curve. The use of an internal standard, a compound with similar chemical properties added to all samples and standards in a known amount, is a common practice to correct for variations in sample injection volume and potential matrix effects.

Table 2: Summary of Analytical Approaches for this compound

| Analytical Approach | Technique | Principle of Identification | Principle of Quantification |

|---|---|---|---|

| Qualitative | Gas Chromatography-Mass Spectrometry (GC-MS) | Comparison of retention index and mass spectrum with a reference standard or library data. phytochemia.commdpi.com | Not Applicable |

| Quantitative | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Applicable | Measurement of peak area against a calibration curve generated from external standards; use of internal standards for improved accuracy. cranfield.ac.uk |

Computational Chemistry and Theoretical Modeling of 7 Methyloctan 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of 7-methyloctan-3-one and predicting its reactivity. rsc.orgrsdjournal.org These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and orbital energies, which are fundamental to understanding chemical behavior. mdpi.com

Modern quantum chemical methods, such as Density Functional Theory (DFT) and Möller-Plesset perturbation theory (MP), can be employed to determine the molecular and electronic structure of chemical compounds. mdpi.com For instance, calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule.

The application of these computational tools can also aid in the prediction of reaction pathways and transition states. rsc.org For example, the Artificial Force Induced Reaction (AFIR) method can be used to explore reaction path networks systematically. scienceopen.com This approach has been successfully applied to understand complex chemical processes, including the structural transitions of amorphous carbon and the synthesis of novel organic molecules. scienceopen.com By calculating the activation energies for potential reactions, researchers can predict the most likely transformation products of this compound under various conditions.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -106.46 | kJ/mol | Joback Calculated Property |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -346.95 | kJ/mol | Joback Calculated Property |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 17.14 | kJ/mol | Joback Calculated Property |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 41.99 | kJ/mol | Joback Calculated Property |

| Log10 of Water solubility in mol/l (log10WS) | -2.63 | Crippen Calculated Property | |

| Octanol/Water partition coefficient (logPoct/wat) | 2.792 | Crippen Calculated Property | |

| McGowan's characteristic volume (McVol) | 139.240 | ml/mol | McGowan Calculated Property |

| Critical Pressure (Pc) | 2472.73 | kPa | Joback Calculated Property |

| Normal Boiling Point Temperature (Tboil) | 458.75 | K | Joback Calculated Property |

| Critical Temperature (Tc) | 636.64 | K | Joback Calculated Property |

| Normal melting (fusion) point (Tfus) | 226.12 | K | Joback Calculated Property |

This data is based on computational predictions. chemeo.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to investigate the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular interactions influence its shape and flexibility.

Conformational analysis is crucial for understanding the structure-property relationships of this compound. The molecule's various conformations can exhibit different energies and reactivities. Identifying the most stable, low-energy conformations is essential for predicting its behavior in chemical reactions and biological systems.

The insights gained from MD simulations can be complemented by quantum mechanics (QM) calculations to refine the understanding of the conformational energies and the barriers to rotation around single bonds. This combined approach provides a comprehensive view of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

In Silico Prediction of Chemical Transformations and Environmental Fate

In silico tools are increasingly used to predict the chemical transformations and environmental fate of organic compounds like this compound. researchgate.net These predictive models are essential for assessing the potential environmental impact of a chemical without extensive experimental testing. rushim.ru

Several software platforms, such as the Chemical Transformation Simulator (CTS) and the EAWAG-BBD/PPS (Biocatalysis/Biodegradation Database/Pathway Prediction System), can be used to predict abiotic and microbial transformation pathways. researchgate.netresearchgate.net These tools simulate processes like hydrolysis, oxidation, and biodegradation to identify potential transformation products. researchgate.net For instance, a study on alternative plasticizers demonstrated the use of in silico tools to predict a multi-step degradation pathway, including hydrolysis and subsequent oxidation reactions. researchgate.net

The environmental fate of a chemical is also influenced by its physical-chemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). oecd.org These properties, which can be estimated using computational methods, determine how a chemical will partition between different environmental compartments like air, water, soil, and sediment. oecd.org For example, compounds with high vapor pressure and low water solubility are more likely to be found in the atmosphere, where they can undergo photodegradation. oecd.org

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to establish a link between the chemical structure of a molecule and its biological activity. libretexts.org For this compound, SAR studies can be used to predict its potential biological effects based on its structural features and comparison with molecules of known activity.

Predictive modeling, a key component of SAR, utilizes computational algorithms to build models that can forecast the activity of new or untested compounds. libretexts.org These models are developed by training them on a dataset of molecules with known activities. The models then identify the key molecular descriptors—numerical representations of a molecule's properties—that correlate with the observed activity. libretexts.org

In the context of this compound, SAR and predictive modeling could be applied to explore its potential as a pheromone or its insecticidal properties, as has been suggested for this compound. biosynth.com By comparing its structural features to other known pheromones or insecticides, it may be possible to predict its efficacy and mechanism of action. Furthermore, these models can guide the synthesis of new analogs with potentially enhanced or more specific activities. Recent studies have demonstrated the power of SAR in developing selective ligands for cannabinoid receptors and in understanding the activity of natural products. mdpi.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-6-methylheptane |

| 1-Bromo-7-methyloctane |

| 7-methyl-octan-1-ol |

| N-Bromosuccinimide |

| triphenylphosphine |

| methanol |

| ether |

| hexane |

| n-Octane |

| 2,2,4-Trimethyl Pentane |

| 1,2,4-Trimethyl Cyclohexane |

| n-heptane |

| n-nonane |

| bortezomib |

| cepafungin I |

| glidobactin A |

| 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |

| valproic acid |

| phenyl 2-hydroxybenzoate |

| phenyl salicylate |

| ribonic acid |

| 2,3,4,5-tetrahydroxypentanoic acid |

| ethylparaben |

| propyl 4-hydroxybenzoate |

| 3',4'-dimethoxy-alpha-naphthoflavone |

| 6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |

| dipropyleneglycol methyl ether acetate |

| arbutin |

| 5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |

| lauric acid |

| 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol |

| norethindrone acetate |

| aniline |

| di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) |

| di(2-ethylhexyl) adipate (B1204190) (DEHA) |

| tributyl citrate (B86180) (ATBC) |

| dibutyl 2-oxobutanedioate |

| butyl acetate |

| tyrosine |

| chloroquine |

| hydroxychloroquine |

| hypericin |

| isohypericin |

Applications of 7 Methyloctan 3 One in Chemical Research and Development

Role as a Synthetic Intermediate for Value-Added Compounds

One of the primary applications of 7-methyloctan-3-one in research is its use as a synthetic intermediate. Its chemical structure allows for a variety of transformations, making it a key starting material for the creation of value-added compounds. For instance, the ketone functional group can be readily reduced to a secondary alcohol, yielding 7-methyloctan-3-ol. nih.gov This transformation is a fundamental reaction in organic synthesis and provides a route to a different class of compounds with potentially distinct biological activities or physical properties.

Furthermore, aldol (B89426) condensation reactions involving this compound can lead to the formation of more complex carbon skeletons. For example, reaction with an appropriate aldehyde can result in the formation of β-hydroxy ketones, such as 5-hydroxy-7-methyloctan-3-one. spectrabase.comthieme-connect.de These products can then be further modified, demonstrating the utility of this compound in building molecular complexity.

Below is a table summarizing some of the value-added compounds that can be synthesized from this compound:

| Starting Material | Reagent(s) | Product |

| This compound | Reducing Agent (e.g., NaBH4) | 7-Methyloctan-3-ol |

| This compound | Aldehyde, Base or Acid Catalyst | 5-Hydroxy-7-methyloctan-3-one |

This table is based on general organic synthesis principles and specific examples found in the literature. nih.govspectrabase.comthieme-connect.de

Contributions to Method Development in Organic Synthesis

The reactivity of this compound also lends itself to the development and optimization of new synthetic methodologies. Organic chemists often use model compounds like this compound to test the scope and limitations of new reactions. For example, its ketone group can be a substrate in the development of novel reduction, oxidation, or carbon-carbon bond-forming reactions. thieme-connect.de

The isomerization of allylic alcohols to ketones, a reaction that can be catalyzed by various transition metal complexes, provides a relevant context. thieme-connect.de While not directly starting from this compound, the reverse transformation or related tandem reactions often involve saturated ketones as products or intermediates. The study of such reactions helps in understanding the mechanisms and refining the conditions for efficiency and selectivity. thieme-connect.de The development of catalytic systems for these transformations is an active area of research where ketones with varying steric and electronic properties are essential for testing the generality of a new method.

Reference Standard in Analytical Chemistry

In the field of analytical chemistry, the purity and well-defined structure of this compound make it an excellent reference standard. nist.gov It is particularly useful in chromatographic techniques such as Gas Chromatography (GC). In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column. nist.gov The retention index of a compound is a key parameter for its identification.

The National Institute of Standards and Technology (NIST) has compiled data on the retention index of this compound on a non-polar capillary column. nist.gov This information is crucial for analytical laboratories to identify the presence of this compound in complex mixtures. By comparing the retention time of an unknown peak in a chromatogram to that of the this compound standard, analysts can confirm its identity. This is a common practice in quality control and research laboratories. Some companies offer certified reference materials (CRMs) for various compounds, which may include ketones like this compound, for use in methods such as those developed by the EPA for environmental analysis. accustandard.com

Applications in Flavor and Fragrance Research (Focus on Chemical Aspects)

The chemical structure of this compound is of interest to the flavor and fragrance industry from a research perspective. While its isomeric form, 7-methyl-2-octanone, is noted as a synthetic flavoring agent, the chemical properties of this compound make it a subject of study for structure-odor relationships. lookchem.com The position of the carbonyl group and the branching of the alkyl chain significantly influence the olfactory properties of a molecule.

Research in this area often involves the synthesis of a series of related compounds to understand how subtle changes in molecular structure affect the scent profile. For example, converting the ketone to an alcohol (7-methyloctan-3-ol) or an ester would drastically change its odor. nih.govcymitquimica.com The study of these transformations and the sensory evaluation of the resulting products contribute to the knowledge base of fragrance chemistry. This compound can also be found in nature, having been identified in the fur of the arctic fox, which suggests a potential role as a pheromone in some species. biosynth.comcymitquimica.com This natural occurrence further fuels research into its chemical ecology and potential applications.

Q & A

Q. How can meta-analyses reconcile conflicting reports on the olfactory properties of this compound?

- Methodological Answer : Standardize sensory evaluation protocols (e.g., double-blind panels, intensity scales) and control for genetic variability in olfactory receptors. Perform cluster analysis to subgroup studies by methodology (e.g., headspace vs. direct sampling) and re-express thresholds in common units (e.g., ppb) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.